molecular formula C25H21FN2O6S B2705516 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 866725-35-1

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2705516
CAS RN: 866725-35-1
M. Wt: 496.51
InChI Key: WKBSKHDHSIMCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C25H21FN2O6S/c1-33-17-9-10-20(22(13-17)34-2)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-11-21(19)28/h3-14H,15H2,1-2H3,(H,27,29) . This provides a detailed representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to the given chemical, were synthesized and evaluated for their antitumor activity. The study demonstrated significant broad-spectrum antitumor activity, showcasing these compounds' potential in cancer treatment. Molecular docking studies supported their mode of action, providing insights into their effectiveness against various cancer cell lines through inhibition mechanisms akin to known anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).

Structural Aspects and Fluorescence Properties

Research on structural aspects of amide-containing isoquinoline derivatives, similar in structure to the query compound, revealed their potential in forming crystalline salts and gels with mineral acids. The study emphasized the fluorescence properties of these compounds, highlighting their applications in fluorescence studies and possibly as fluorescence markers in biological systems (A. Karmakar et al., 2007).

Neuroprotective and Antiviral Effects

An investigation into the binding characteristics of a compound structurally related to the query demonstrated potent and selective ligand activity for peripheral benzodiazepine receptors. This suggests potential applications in neuroprotective strategies and diagnostic imaging of neurological disorders, emphasizing the compound's significance in understanding the physiological relevance of peripheral benzodiazepine receptors (S. Chaki et al., 1999).

Radiomodulatory Effects

A study on quinazolinone derivatives with a benzenesulfonamide moiety, closely related to the chemical , identified compounds with significant NQO1 inducer activity. These findings suggest potential radiomodulatory applications, offering a promising approach to reducing radiation damage through antioxidant enzyme induction (A. M. Soliman et al., 2020).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O6S/c1-33-17-9-11-22(34-2)20(13-17)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-10-21(19)28/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBSKHDHSIMCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.